molecular formula C9H5N2O6- B020203 (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 19739-41-4

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Cat. No.: B020203
CAS No.: 19739-41-4
M. Wt: 237.15 g/mol
InChI Key: IAYXNJKBPWCTMZ-UHFFFAOYSA-N
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Description

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a nitro group, a keto group, and an acetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the following steps:

    Nitration: Introduction of the nitro group into the benzoxazole ring.

    Oxidation: Formation of the keto group.

    Acetylation: Introduction of the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, oxidation, and acetylation reactions, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: More oxidized benzoxazole derivatives.

    Reduction: Amino-substituted benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals due to its unique structural features.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell walls. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the nitro, keto, and acetic acid groups.

    2-oxo-1,3-benzoxazole: Lacks the nitro and acetic acid groups.

    6-nitrobenzoxazole: Lacks the keto and acetic acid groups.

Uniqueness

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is unique due to the combination of the nitro, keto, and acetic acid groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O6/c12-8(13)4-10-6-2-1-5(11(15)16)3-7(6)17-9(10)14/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYXNJKBPWCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19739-41-4
Record name 6-Nitro-2-oxo-3(2H)-benzoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19739-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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